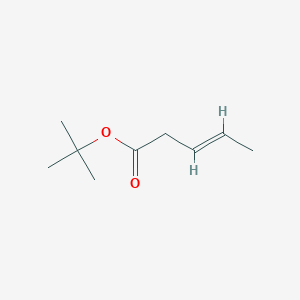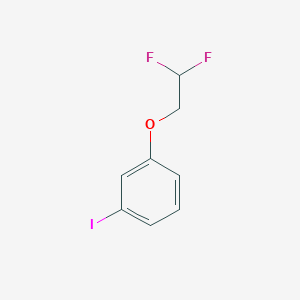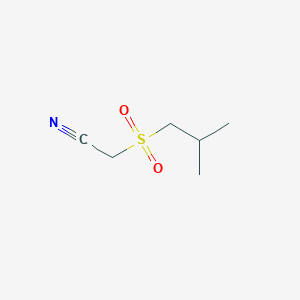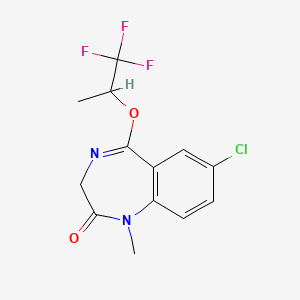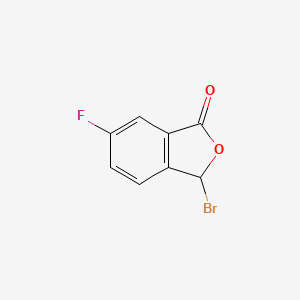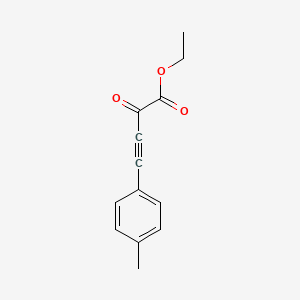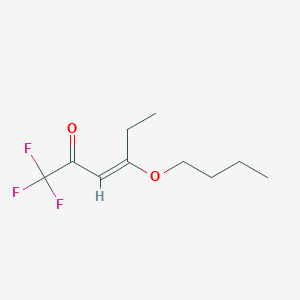
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine: is a chiral diamine compound characterized by the presence of two fluorophenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Further reduction can be achieved using strong reducing agents.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the fluorophenyl rings.
Applications De Recherche Scientifique
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-diphenylethane-1,2-diamine: Similar structure but lacks the fluorine atoms.
(1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Numéro CAS |
872595-10-3 |
|---|---|
Formule moléculaire |
C14H14F2N2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
Clé InChI |
DWKHQEHNAPMAGG-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)N)N)F |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


